4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]morpholine;hydrochloride
Overview
Description
4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]morpholine;hydrochloride is a chemical compound that features a morpholine ring attached to an indene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]morpholine;hydrochloride typically involves the reaction of 2,3-dihydro-1H-inden-5-ol with 2-chloroethylmorpholine in the presence of a base. The reaction proceeds through the formation of an ether linkage between the indene and morpholine moieties .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]morpholine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The indene moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a ligand in biochemical assays.
Medicine: It could be explored for its pharmacological properties, such as binding to specific receptors or enzymes.
Industry: The compound might be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]morpholine;hydrochloride is not well-documented. it is likely to interact with molecular targets through its indene and morpholine moieties. These interactions could involve binding to receptors or enzymes, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]piperidine hydrochloride
- 1-(2,3-Dihydro-1H-inden-5-yloxy)ethylamine
Uniqueness
4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]morpholine;hydrochloride is unique due to the presence of both an indene and a morpholine moiety. This combination can confer distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]morpholine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-2-13-4-5-15(12-14(13)3-1)18-11-8-16-6-9-17-10-7-16;/h4-5,12H,1-3,6-11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGNKCDLIMZCQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCCN3CCOCC3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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